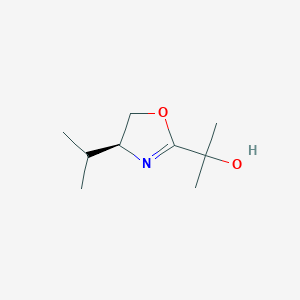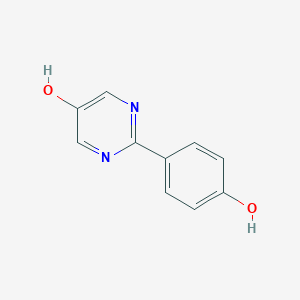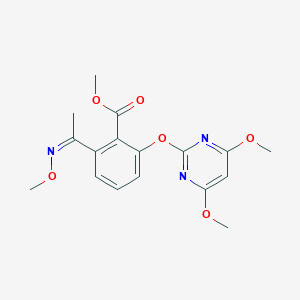
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- involves the inhibition of protein-protein interactions by binding to specific sites on the target proteins. This leads to the disruption of important cellular pathways and processes, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- has significant biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity and good solubility, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for the research and development of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)-. These include the identification of new target proteins and pathways, the development of more potent and selective inhibitors, and the optimization of drug delivery methods. Additionally, further studies are needed to investigate the potential applications of this compound in other areas of research, such as chemical biology and materials science.
In conclusion, 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- is a promising compound with significant potential in scientific research. Its unique properties and mechanism of action make it a valuable tool for the development of new cancer therapies and other applications. Further research in this field is needed to fully explore the potential of this compound and its future directions.
Méthodes De Synthèse
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- involves the reaction of 2-chloro-4,5-dichloropyridazine with 4-nitrobenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- has been used in various scientific research studies, including medicinal chemistry, drug discovery, and chemical biology. It has been identified as a potential inhibitor of protein-protein interactions and has shown promising results in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
155164-61-7 |
|---|---|
Nom du produit |
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- |
Formule moléculaire |
C10H5Cl2N3O5S |
Poids moléculaire |
350.13 g/mol |
Nom IUPAC |
4,5-dichloro-2-(4-nitrophenyl)sulfonylpyridazin-3-one |
InChI |
InChI=1S/C10H5Cl2N3O5S/c11-8-5-13-14(10(16)9(8)12)21(19,20)7-3-1-6(2-4-7)15(17)18/h1-5H |
Clé InChI |
CWQMZMPHMWBCFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Autres numéros CAS |
155164-61-7 |
Synonymes |
4,5-dichloro-2-(4-nitrophenyl)sulfonyl-pyridazin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



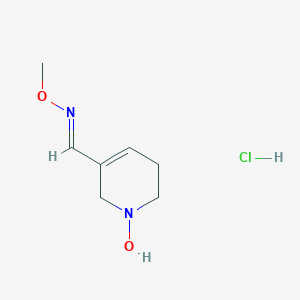
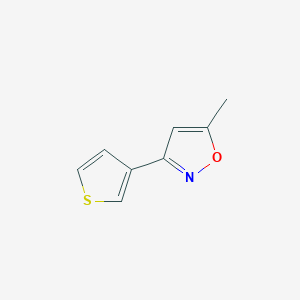
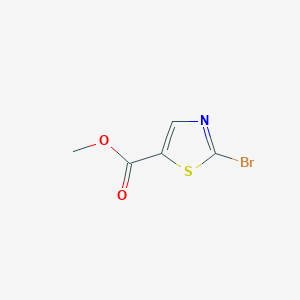
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
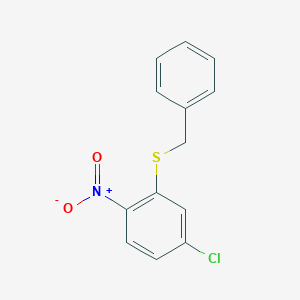
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)
